2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
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Overview
Description
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) is an organic compound with the molecular formula C30H42O2S. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) typically involves the reaction of 4-tert-butyl-6-cyclopentylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different thiol derivatives.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) has several applications in scientific research:
Chemistry: Used as a stabilizer in polymers to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The thiobis linkage also contributes to its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Thiobis(4-tert-octylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) offers unique advantages such as enhanced stability and effectiveness in high-temperature applications. Its specific structure allows for better performance in preventing oxidative degradation in various industrial and scientific applications.
Properties
CAS No. |
55036-39-0 |
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Molecular Formula |
C30H42O2S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |
InChI |
InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3 |
InChI Key |
GMMWGCRLFJBLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 |
Origin of Product |
United States |
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